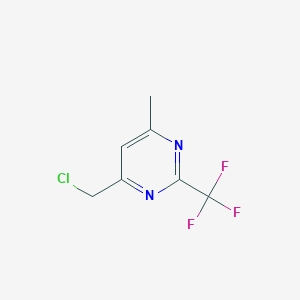

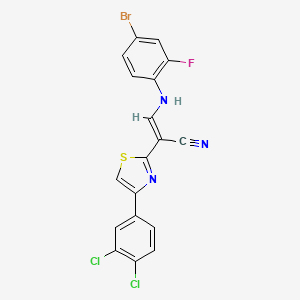

![molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-噻二唑-3-基)哌嗪-1-基]磺酰基}苯甲腈 CAS No. 2097901-41-0](/img/structure/B3003883.png)

2-{[4-(1,2,5-噻二唑-3-基)哌嗪-1-基]磺酰基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile is a derivative of benzothiazole, benzimidazole, or benzoxazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests that it may exhibit similar properties due to the presence of the thiadiazole ring, a piperazine moiety, and a sulfonyl group attached to a benzonitrile framework.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base . This method has proven to be efficient for synthesizing a variety of arylsulfonyl piperazine derivatives with excellent yields, which could potentially be applied to the synthesis of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile.

Molecular Structure Analysis

The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established through X-ray crystallography . The study revealed the presence of S≡O close contact and NH≡N hydrogen bonds, which are significant for the stability of the crystal structure. These interactions, along with the through-conjugation between the sulfur atom and the terminal NH2 moiety, could be relevant to the molecular structure analysis of 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group, for instance, can participate in various chemical reactions, including sulfonation and coupling reactions. The piperazine ring can undergo N-alkylation, acylation, and other reactions typical for secondary amines. The thiadiazole ring can also engage in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfonyl and nitrile functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents due to the presence of the sulfonyl group and the piperazine moiety. The compound's melting point, boiling point, and stability would be influenced by the robustness of the thiadiazole ring and the overall molecular rigidity. The presence of the nitrile group could also affect the compound's dipole moment and reactivity towards nucleophiles.

Biological Evaluation

Compounds with a similar structure, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been synthesized and evaluated for biological activity . These compounds were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinity and orientation within the active sites of human BChE protein. The presence of amino acid residues like Gly116, His438, Tyr332, and Ser198 was found to be crucial for the stabilization of the ligands in the binding site. This suggests that 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile could also be evaluated for similar biological activities, given its structural similarities .

科学研究应用

抗惊厥活性

- Harish 等人(2014 年)合成了一系列 2,5-二取代-1,3,4-噻二唑衍生物,并评估了它们的抗惊厥活性。他们发现,十五种化合物中有三种在剂量高达 100 mg/kg 时表现出有效的抗惊厥特性,而没有神经毒性 (Harish, Mohana, & Mallesha, 2014)。

抗菌活性

- 吴琦(2014 年)报道了新型 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的合成,它们对各种病原体表现出显着的抗菌活性 (Wu Qi, 2014)。

抗癌评价

- Turov(2020 年)研究了多官能取代的 1,3-噻唑的抗癌活性,发现具有哌嗪取代基的化合物对各种癌细胞系具有很高的疗效 (Turov, 2020)。

抗菌研究

- Patel 和 Agravat(2009 年)合成了新的吡啶衍生物,其中包含哌嗪和噻二唑基团,表现出相当大的抗菌活性 (Patel & Agravat, 2009)。

抗病毒活性

- Tahghighi 等人(2011 年)合成了一系列带有哌嗪基连接的苯甲 amid 取代基的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑,并发现这些化合物对利什曼原虫表现出非常好的抗病毒活性 (Tahghighi et al., 2011)。

抗 HIV 活性

- Al-Soud 等人(2010 年)评估了一系列 2-哌嗪-1,3-苯并[d]噻唑的抗增殖和抗 HIV 活性,发现一些化合物对人类肿瘤衍生的细胞系有效,但未观察到明显的抗 HIV 活性 (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010)。

作用机制

未来方向

The future directions for the research on “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives could involve further exploration of their biological activities . This could include more in-depth studies on their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, the development of new analogs of these bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

属性

IUPAC Name |

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUKILBDYEXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)